Pyridin-1-ium formate

Descripción general

Descripción

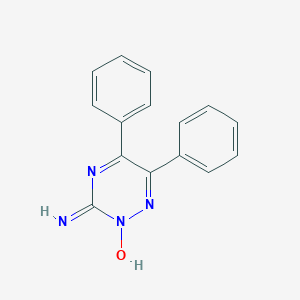

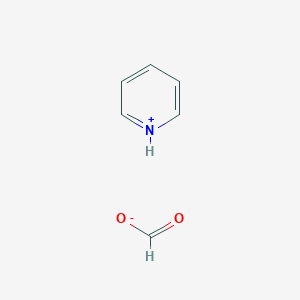

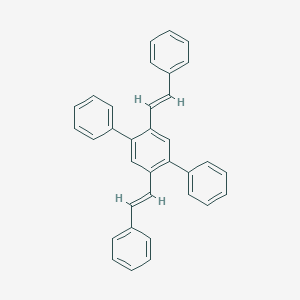

Pyridin-1-ium formate is a chemical compound with the molecular formula C6H7NO2 . It is a type of pyridinium salt, which are valuable building blocks and have been widely applied in various organic transformations .

Synthesis Analysis

Pyridinium salts, including Pyridin-1-ium formate, can be synthesized through various methods. One common method is the acid-base neutralization reaction or quaternization reaction . Another method involves the use of N-functionalized pyridinium salts as radical precursors, which undergo reductive single-electron transfer .Molecular Structure Analysis

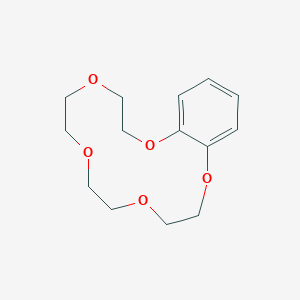

The molecular structure of Pyridin-1-ium formate can be found in various databases such as PubChem and ChemSpider . The molecular formula is C6H7NO2 .Chemical Reactions Analysis

Pyridinium salts, including Pyridin-1-ium formate, have been explored as convenient radical precursors, which would go through reductive single-electron transfer . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridin-1-ium formate can be found in databases like PubChem and ChemSpider . These include its molecular formula, molecular weight, and other related properties .Aplicaciones Científicas De Investigación

On-Tissue Chemical Derivatization

Field

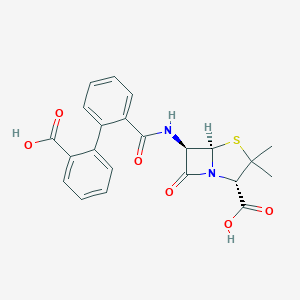

Neurodegenerative Disease Research Application: This research involves the use of 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes, which includes free fatty acids and associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites . Method: The AMPP derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes . Results: This approach allowed the researchers to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections .

Pharmaceutical Applications

Field

Pharmaceutical Chemistry Application: Pyridin-1-ium-2-carboxylate 2-pyridine carboxylic acid (PCBH) is an organic compound that is produced from benzimidazole and 2-pyridine carboxylic acid (1:1) hydrate (PCBH). These molecules are widely applied in pharmaceutical applications such as anti-tuberculosis, analgesic, antitumor, antiviral agents . Method: The specific methods of application or experimental procedures were not detailed in the source . Results: The specific results or outcomes obtained were not detailed in the source .

Pyridinium Salts in Organic Chemistry

Field

Organic Chemistry Application: Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics . Method: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of Pyridinium Sulfonamide Ionic Liquids

Field

Green Chemistry Application: In this study, five ionic liquids of pyridinium sulfonamide (ILs) were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride . Method: The synthesized pyridinium sulfonamide ionic liquids have been characterized by spectral studies such as FT-IR, 1H-NMR, 13C-NMR and mass spectrometry . Results: The antioxidant, antibacterial, antifungal, anticoagulant and anticancer activity of the synthesized compounds were analyzed . It was observed that C-5 showed excellent activity against oxidation, gram-negative fungi (Aspergillus niger) and coagulation. Additionally, C-1 showed higher activity against bacteria (Escherichia coli and Staphylococcus aureus), gram-positive fungi (Candida albicans) and cancer cells .

Synthesis of Pyridinium-Substituted Piperidin

Field

Organic Synthesis Application: This research involves the synthesis of 1-((3SR,4RS,6SR)-4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halides with three stereocenters in 48–84% yield or 1-[(3SR,4RS,5RS,6SR)-4,6-diaryl-5-cyano-5-(methoxycarbonyl)-2-oxopiperidin-3-yl]-pyridin-1-ium halides with four stereocenters in 44–74% . Method: The specific methods of application or experimental procedures were not detailed in the source . Results: The specific results or outcomes obtained were not detailed in the source .

Highly Diastereoselective Synthesis of Pyridinium-Substituted Piperidin

Field

Organic Synthesis Application: This research involves a novel four-component diastereoselective synthesis of piperidin-2-one salts containing a quaternized pyridine unit . Method: The Michael–Mannich cascade was conducted using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol . Results: This reaction is highly stereoselective. Only one diastereomer was formed. Ammonium acetate plays a dual role, acting as a base and as a nitrogen source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pyridin-1-ium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTUVFSBEYKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619788 | |

| Record name | Pyridin-1-ium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-1-ium formate | |

CAS RN |

15066-28-1 | |

| Record name | Pyridin-1-ium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)